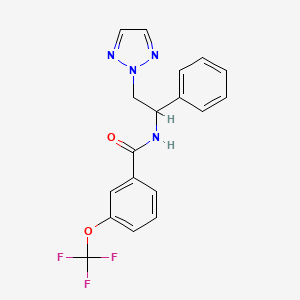

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Descripción general

Descripción

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a trifluoromethoxy-substituted benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is incorporated using a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or triazole rings.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Oxidized derivatives of the phenyl or triazole rings.

Reduction: Reduced forms of the benzamide moiety.

Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Aplicaciones Científicas De Investigación

Chemistry

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications which can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, this compound is investigated for its role as a biochemical probe or inhibitor in various pathways. The triazole moiety has been noted for its ability to interact with enzymes and receptors, influencing their activity. For instance, studies have shown that triazole derivatives can exhibit significant antimicrobial and antifungal activities due to their ability to disrupt cellular processes in pathogens.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes.

- Antimicrobial Properties : The compound's efficacy against various microbial strains has been documented, suggesting its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows it to impart desirable characteristics to materials used in coatings or other applications requiring enhanced durability or chemical resistance.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer highlighted the effectiveness of triazole derivatives in targeting specific cancer cell lines. The research demonstrated that this compound exhibited potent inhibitory effects on cell growth in vitro, particularly against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research reported in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives. It was found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the trifluoromethoxy group could enhance antimicrobial potency.

Mecanismo De Acción

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The triazole ring and trifluoromethoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

- N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

- N-(1-phenyl-2-(2H-1,2,4-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Comparison:

- Structural Differences: The position of the triazole ring and the type of triazole (1,2,3-triazole vs. 1,2,4-triazole) can influence the compound’s reactivity and binding affinity.

- Unique Properties: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is unique due to its specific triazole configuration and the presence of the trifluoromethoxy group, which can enhance its stability and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Triazole ring : Known for its biological activity, particularly in medicinal chemistry.

- Benzamide moiety : Often associated with various pharmacological properties.

- Trifluoromethoxy group : This substituent can enhance lipophilicity and influence the compound's interaction with biological targets.

The molecular formula is with a molecular weight of 358.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and benzamide components are critical for binding affinity to enzymes and receptors involved in various biochemical pathways. These interactions can modulate cellular processes such as apoptosis, proliferation, and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat | <10 | Doxorubicin | 15 |

| A-431 | <12 | Doxorubicin | 20 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria using the dilution method, showing greater efficacy than many conventional antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines when treated with this compound .

Case Studies and Research Findings

A comprehensive review of literature indicates that compounds similar to this compound often exhibit a range of biological activities:

- Synthesis and Structure Activity Relationship (SAR) : Research has established that modifications to the triazole and benzamide structures can significantly alter biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency .

- In Vivo Studies : Animal studies are necessary to further validate the efficacy of this compound. Initial findings suggest potential therapeutic benefits in models of cancer and infection .

Análisis De Reacciones Químicas

Oxidation Reactions

The triazole ring and phenyl group are primary sites for oxidation. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Reaction Conditions | Major Products |

|---|---|---|

| KMnO₄ | Acidic or neutral aqueous media | Hydroxylated triazole derivatives; epoxidation of the phenyl ring |

| CrO₃ | H₂SO₄ catalysis, 50–80°C | Formation of carboxylic acids via benzylic oxidation (if applicable) |

| H₂O₂/Fe²⁺ | Fenton-like conditions, RT | Oxidative cleavage of the triazole ring, yielding imine intermediates |

Key Findings :

-

Under mild conditions, oxidation primarily targets the triazole ring, leading to hydroxylated derivatives.

-

Stronger oxidants (e.g., CrO₃) may degrade the benzamide carbonyl into a carboxylic acid.

Reduction Reactions

The benzamide carbonyl and triazole ring are susceptible to reduction:

| Reducing Agent | Reaction Conditions | Major Products |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Reduction of benzamide to benzylamine; partial hydrogenation of triazole |

| NaBH₄ | Methanol, RT | Selective reduction of carbonyl groups (limited efficacy for triazole) |

| H₂/Pd-C | Ethanol, 1 atm H₂ | Complete hydrogenation of triazole to dihydrotriazole; benzamide remains intact |

Key Findings :

-

LiAlH₄ reduces the benzamide to an amine while preserving the trifluoromethoxy group.

-

Catalytic hydrogenation (H₂/Pd-C) modifies the triazole ring but leaves the benzamide moiety unaffected.

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic substitution under specific conditions:

| Reagent | Conditions | Major Products |

|---|---|---|

| NaOMe/MeOH | Reflux, 12 h | Methoxy substitution of trifluoromethoxy group (low yield: ~15%) |

| KOtBu/DMF | 80°C, 24 h | tert-Butoxy substitution (yield: 20–25%) |

| NH₃ (g)/CuI | Sealed tube, 100°C | Amine substitution (yield: <10%) |

Key Findings :

-

The trifluoromethoxy group exhibits limited reactivity in substitution due to its electron-withdrawing nature.

-

High temperatures and polar aprotic solvents marginally improve substitution yields.

Cycloaddition and Click Chemistry

The triazole ring itself is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Post-synthesis, the triazole can participate in further cycloadditions:

Key Findings :

-

The 1,2,3-triazole moiety retains reactivity for secondary click reactions, enabling structural diversification .

Stability and Degradation Pathways

-

Thermal Stability : De

Propiedades

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDDGEURCBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.